molecular formula C9H5ClF3NO B2646402 3-Chloro-4-(trifluoromethoxy)phenylacetonitrile CAS No. 78240-45-6

3-Chloro-4-(trifluoromethoxy)phenylacetonitrile

Cat. No. B2646402
CAS RN: 78240-45-6
M. Wt: 235.59
InChI Key: WMDJQBWTSKOFLA-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethoxy)phenylacetonitrile is a chemical compound with the CAS Number: 78240-45-6 . It has a molecular weight of 235.59 . The IUPAC name for this compound is [3-chloro-4-(trifluoromethoxy)phenyl]acetonitrile .


Molecular Structure Analysis

The InChI code for 3-Chloro-4-(trifluoromethoxy)phenylacetonitrile is 1S/C9H5ClF3NO/c10-7-5-6(3-4-14)1-2-8(7)15-9(11,12)13/h1-2,5H,3H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Chloro-4-(trifluoromethoxy)phenylacetonitrile is a liquid at ambient temperature .

Scientific Research Applications

Polymerization and Material Science

Polymerizations Initiated by Superacids
Ionic trifluoromethanesulphonates (triflates) show significant solvation by their conjugate acid in solvents like dichloromethane and acetonitrile, leading to complexation reactions that facilitate the formation of covalent triflates. This study illustrates the role of triflates in polymerization processes, providing a foundation for understanding how 3-Chloro-4-(trifluoromethoxy)phenylacetonitrile might interact in similar contexts (Souverain et al., 1980).

Organic Synthesis and Catalysis

Nuclear Fluorination of Diarylisoxazoles
The study demonstrates the utility of N-F reagents like Selectfluor® for the fluorination of diarylisoxazoles, showcasing the potential for fluorinated phenylacetonitriles to undergo similar reactions under the influence of activating or deactivating substituents, which could be extrapolated to the synthesis or functionalization of compounds similar to 3-Chloro-4-(trifluoromethoxy)phenylacetonitrile (Stephens & Blake, 2004).

Bioorthogonal Chemistry and Immunology

Antitumour Immune Function of Pyroptosis
A bioorthogonal chemical system reveals the antitumour immune function of pyroptosis, suggesting that fluoroorganic compounds, including potentially 3-Chloro-4-(trifluoromethoxy)phenylacetonitrile derivatives, could play a role in developing therapeutic strategies through the controlled release of drugs or bioactive molecules in a targeted manner (Wang et al., 2020).

Electrochemistry and Sensor Applications

Electrocarboxylation Mediated by Cobalt Phenanthroline
Investigations into the electrocarboxylation of chloroacetonitrile mediated by cobalt phenanthroline complexes offer insights into activation mechanisms that could be relevant for derivatives of 3-Chloro-4-(trifluoromethoxy)phenylacetonitrile, highlighting its potential utility in synthesizing carboxylic acids and related compounds through electrochemical methods (Fabre & Reynes, 2010).

properties

IUPAC Name

2-[3-chloro-4-(trifluoromethoxy)phenyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3NO/c10-7-5-6(3-4-14)1-2-8(7)15-9(11,12)13/h1-2,5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDJQBWTSKOFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)Cl)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(trifluoromethoxy)phenylacetonitrile

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